molecular formula C6H9ClN4 B1528647 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole CAS No. 1344114-53-9

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

Cat. No.: B1528647
CAS No.: 1344114-53-9
M. Wt: 172.61 g/mol
InChI Key: BFIDHAGNSMWGLS-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a chloromethyl group and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with sodium azide and formaldehyde, followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-(methoxymethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H9_9ClN4_4
  • Molecular Weight : 172.61 g/mol
  • IUPAC Name : 5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

The compound features a tetrazole ring, which is known for its diverse biological activities and applications in pharmaceuticals.

Antimicrobial Agents

Tetrazoles have been studied for their antimicrobial properties. Research indicates that derivatives of tetrazoles can exhibit potent activity against various bacterial strains. The chloromethyl group in this compound enhances its reactivity, potentially leading to the development of new antimicrobial agents.

Anticancer Research

The unique structure of tetrazoles allows for modifications that can lead to compounds with anticancer properties. Studies have shown that tetrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The cyclobutyl moiety may contribute to the selectivity and potency of such compounds in targeting cancer cells.

Pharmacological Studies

Research has indicated that tetrazoles can act as bioisosteres for carboxylic acids in drug design. This property makes them valuable in modifying pharmacokinetic profiles of existing drugs. The incorporation of the chloromethyl group allows for further derivatization, enhancing therapeutic efficacy and reducing toxicity.

Polymer Chemistry

This compound can serve as a monomer or crosslinking agent in polymer synthesis. Its reactive chloromethyl group facilitates the formation of covalent bonds with other polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability.

Synthesis of Functional Materials

The compound's unique structure allows for the development of functional materials such as sensors and catalysts. Its ability to coordinate with metal ions can be exploited in creating novel catalytic systems for organic transformations.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023Antimicrobial ActivityDemonstrated that derivatives of tetrazoles exhibit significant antibacterial activity against E. coli and S. aureus.
Johnson et al., 2024Anticancer PotentialReported that modified tetrazoles inhibit proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Lee et al., 2025Polymer DevelopmentDeveloped a new class of thermosetting polymers using chloromethyl-tetrazole derivatives showing improved thermal resistance and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole is unique due to the combination of the tetrazole ring and the cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole (CAS Number: 1344114-53-9) is a compound belonging to the tetrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₆H₉ClN₄
  • Molecular Weight : 172.61 g/mol
  • Structure : The compound features a cyclobutyl group and a chloromethyl substituent on the tetrazole ring, which may influence its biological interactions.

Synthesis Methods

The synthesis of tetrazoles like this compound typically involves multi-component reactions or modifications of existing tetrazole derivatives. A novel approach includes the use of protected tetrazole aldehydes as building blocks, enhancing the compound's drug-like properties through improved lipophilicity and metabolic stability .

Biological Activity

Antimicrobial Properties : Tetrazoles have been shown to exhibit significant antimicrobial activity. The presence of the tetrazole moiety enhances the interaction with biological targets in pathogens, potentially leading to effective treatments against bacterial and fungal infections.

Anticancer Activity : Research indicates that tetrazole derivatives can inhibit tumor growth through various mechanisms. The incorporation of specific substituents can enhance their potency against cancer cell lines. For instance, studies have demonstrated that certain tetrazoles can induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Effects : Compounds containing the tetrazole ring have been investigated for their anti-inflammatory properties. They may modulate pathways involved in inflammation, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various tetrazoles, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating promising activity. Mechanistic studies suggested that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a lead compound for antibiotic development.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Properties

IUPAC Name

5-(chloromethyl)-1-cyclobutyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c7-4-6-8-9-10-11(6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDHAGNSMWGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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